REACTION_CXSMILES
|
[Cl:1][C:2]1[O:12][C:5]2=[C:6]([NH2:11])[N:7]=[CH:8][C:9]([I:10])=[C:4]2[CH:3]=1.I[CH2:14][CH3:15]>>[Cl:1][C:2]1[O:12][C:5]2=[C:6]([NH:11][CH2:14][CH3:15])[N:7]=[CH:8][C:9]([I:10])=[C:4]2[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)N)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
Intermediate 7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HPLC tR=3.75 min (ZQ3: polar—4 min)
|
Duration
|
4 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(=C(N=CC2I)NCC)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |